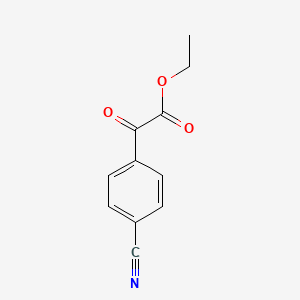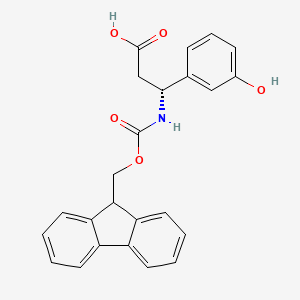
2,6-Dibromo-4-fluorofenil isocianato
Descripción general
Descripción
2,6-Dibromo-4-fluorophenyl isocyanate is a useful research compound. Its molecular formula is C7H2Br2FNO and its molecular weight is 294.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-Dibromo-4-fluorophenyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-Dibromo-4-fluorophenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromo-4-fluorophenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
2,6-Dibromo-4-fluorofenil isocianato: es un reactivo valioso en la síntesis orgánica. Se utiliza para introducir el grupo isocianato en moléculas orgánicas, que pueden reaccionar posteriormente para formar ureas, carbamatos y una variedad de otros compuestos que contienen nitrógeno. Esta reactividad es esencial para la síntesis de moléculas complejas en química medicinal y ciencia de materiales .
Investigación Farmacéutica
En la investigación farmacéutica, este compuesto sirve como intermedio en la síntesis de varios fármacos. Su reactividad con aminas y alcoholes es particularmente útil para construir farmacóforos, las estructuras activas dentro de las moléculas de fármacos que interactúan con los objetivos biológicos .
Desarrollo de Pesticidas
El grupo isocianato de This compound es fundamental en el desarrollo de pesticidas. Se puede utilizar para crear nuevas clases de insecticidas y fungicidas, donde los átomos de bromo pueden contribuir a la actividad pesticida debido a su efecto de átomo pesado .
Ciencia de Materiales
En la ciencia de materiales, este compuesto se puede utilizar para modificar las propiedades superficiales de los materiales. Por ejemplo, se puede aplicar para crear superficies hidrófobas o para introducir grupos funcionales específicos que pueden reaccionar posteriormente para formar polímeros o recubrimientos .
Síntesis Química
Este isocianato también se utiliza en la síntesis química para producir colorantes, pigmentos y otros colorantes. Los átomos de bromo pueden participar en diversas reacciones de acoplamiento, dando lugar a una amplia gama de compuestos coloreados para aplicaciones industriales .
Investigación de Proteómica
Para la investigación de proteómica, This compound se puede utilizar para etiquetar proteínas. El grupo isocianato reacciona con los grupos amino en las proteínas, lo que permite la introducción de etiquetas para la purificación o detección en muestras biológicas complejas .
Química Analítica
En la química analítica, se puede emplear como un agente de derivatización. Reacciona con varios grupos funcionales, haciéndolos más detectables mediante técnicas analíticas como la espectrometría de masas o la cromatografía, lo que aumenta la sensibilidad y la selectividad .
Ciencia Ambiental
Por último, en la ciencia ambiental, los investigadores pueden utilizar este compuesto para estudiar los procesos de degradación. Sus átomos de bromo y flúor lo convierten en un buen compuesto modelo para estudiar el destino ambiental de los aromáticos halogenados, que son contaminantes comunes .
Mecanismo De Acción
Target of Action
It’s known that isocyanates in general can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The mode of action of 2,6-Dibromo-4-fluorophenyl isocyanate involves its interaction with these targets. The isocyanate group (-NCO) is highly reactive and can form covalent bonds with these compounds . The exact changes resulting from these interactions depend on the specific target molecule.
Pharmacokinetics
Isocyanates in general are known to be rapidly absorbed and distributed in the body, and they can be metabolized and excreted via several pathways .
Action Environment
The action, efficacy, and stability of 2,6-Dibromo-4-fluorophenyl isocyanate can be influenced by various environmental factors. For instance, the presence of compounds with active hydrogen atoms can affect its reactivity . Moreover, it is sensitive to moisture , suggesting that humidity could impact its stability and efficacy.
Propiedades
IUPAC Name |
1,3-dibromo-5-fluoro-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2FNO/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPBOWHIPOBXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N=C=O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401742 | |
| Record name | 2,6-Dibromo-4-fluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76393-18-5 | |
| Record name | 2,6-Dibromo-4-fluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dibromo-4-fluorophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1587333.png)




![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B1587341.png)








